![molecular formula C11H10ClNO2 B2858059 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid CAS No. 1314781-20-8](/img/structure/B2858059.png)
2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is a chemical compound with a molecular weight of 195.6 . It is a solid at room temperature and is stored in a dry environment .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is represented by the formula C9H6ClNO2 . The InChI code for this compound is 1S/C9H6ClNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is a solid at room temperature . It has a molecular weight of 195.6 . More specific physical and chemical properties such as melting point, boiling point, and density were not available from the search results.Scientific Research Applications
Molecular Machines Fuel
Chiara Biagini et al. (2020) explored the kinetics of aminolysis reactions involving cyano and phenylpropanoic derivatives as a method for controlling the release rate of chemical fuels for molecular machines. This study highlights the potential of using such chemical reactions to regulate the operation of molecular machines, avoiding the overfeeding and malfunction of these systems (Biagini et al., 2020).
Glycosidation Catalyst
In the work of A. Szpilman and E. Carreira (2009), the 2-chloro-2-methylpropanoic ester group demonstrated its role as a steering group in Schmidt glycosidation reactions. This research found that the ester group facilitates the rapid and efficient glycosidation of sterically hindered alcohols under mild conditions, showcasing the utility of chloro and methylpropanoic acid derivatives in organic synthesis (Szpilman & Carreira, 2009).
Polymer Engineering
Kishikawa et al. (2008) investigated the polymerization of benzoic acid derivatives complexed with dipyridyl compounds, demonstrating the ability to maintain multilayered structures during polymerization. This research underlines the importance of chloro and cyano functional groups in designing materials with specific architectural and functional properties (Kishikawa et al., 2008).
Medicinal Chemistry
In medicinal chemistry, the structural modification of phenylpropanoic acid derivatives has been explored for their potential immunosuppressive activity. Kiuchi et al. (2000) synthesized and evaluated 2-substituted 2-aminopropane-1,3-diols, indicating the importance of the phenyl ring's position in enhancing the compounds' immunosuppressive effects. This work demonstrates the versatility of chloro and cyano groups in synthesizing compounds with significant biological activities (Kiuchi et al., 2000).
Antimicrobial Compounds
Research by L. Shaala et al. (2020) on the antimicrobial properties of chlorinated 3-phenylpropanoic acid derivatives from the red sea marine actinomycete Streptomyces coelicolor LY001 presents a novel class of natural chlorinated phenylpropanoic acid derivatives. These compounds exhibited significant activities against Escherichia coli and Staphylococcus aureus, highlighting the potential of chloro and cyano functional groups in developing new antimicrobial agents (Shaala et al., 2020).
Safety and Hazards
The compound “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Mechanism of Action
Target of Action
A structurally similar compound, darolutamide, is known to target the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
Darolutamide, a similar compound, acts as a selective competitive silent antagonist of the androgen receptor . This suggests that 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid might interact with its targets in a similar manner, blocking the receptor and preventing the normal cellular response.
Biochemical Pathways
Antagonists of the androgen receptor, like darolutamide, generally affect pathways related to cell growth and proliferation, particularly in tissues such as the prostate .
Result of Action
Based on the known effects of androgen receptor antagonists, it can be hypothesized that the compound might inhibit cell growth and proliferation in target tissues .
properties
IUPAC Name |
2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-11(2,10(14)15)8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKGHNGGDMNGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)C#N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.